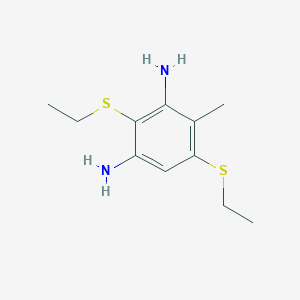
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes ethylsulfanyl groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-methylbenzene-1,3-diamine with ethyl mercaptan in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different substituents replacing the ethylsulfanyl groups.
Scientific Research Applications
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(ethylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.
2,5-Bis(trifluoromethyl)thiophene: Contains trifluoromethyl groups instead of ethylsulfanyl groups.
Bis(benzimidazole) Complexes: Contains benzimidazole rings and exhibits different biological activities.
Uniqueness
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl groups and a benzene ring, which confer specific chemical properties and reactivity
Properties
CAS No. |
104983-87-1 |
|---|---|
Molecular Formula |
C11H18N2S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2,5-bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-9-6-8(12)11(15-5-2)10(13)7(9)3/h6H,4-5,12-13H2,1-3H3 |
InChI Key |
LHWGFRUKQSKXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=C1)N)SCC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















